Rel-(1S,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid
Description
Rel-(1S,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. Its unique structure, featuring a cyclobutane ring with an amino and a carboxylic acid group, makes it a valuable building block for various chemical syntheses and potential therapeutic applications.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(1S,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-11(10(13)14)7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-,11-/m0/s1 |
InChI Key |
HOQAZBBALROTIH-ONGXEEELSA-N |
Isomeric SMILES |
C1C[C@]([C@@H]1C2=CC=CC=C2)(C(=O)O)N |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1S,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbenes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of flow microreactor systems for the efficient and sustainable synthesis of similar compounds suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Rel-(1S,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like tert-butyl hydroperoxide.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions are possible, especially in the presence of suitable leaving groups.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and leaving groups depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Rel-(1S,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Rel-(1S,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural configuration and functional groups . The exact pathways and targets are still under investigation, but its chiral nature plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Rel-(1S,2S)-epoxy-4R-furanogermacr-10(15)-en-6-one: A furose-type sesquiterpene with weak cytotoxicity against breast cancer cells.
Rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one: Exhibits anti-edematous activity.
Uniqueness
Rel-(1S,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure and the presence of both amino and carboxylic acid groups. This combination provides distinct chemical reactivity and potential biological activities compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
